2-Hydroxy-5-iodopyridine
Overview
Description
2-Hydroxy-5-iodopyridine is a compound that has garnered interest in various chemical research areas due to its potential as a building block in organic synthesis. This compound is related to pyridine derivatives, which are notable for their applications in medicinal chemistry, coordination chemistry, and materials science.
Synthesis Analysis
The synthesis of 2-Hydroxy-5-iodopyridine and related compounds often involves halogenation reactions, where iodination is a key step. For instance, derivatives like 3-amino-5-bromo-2-iodopyridine can be synthesized via the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide, showcasing the versatility of iodine incorporation into pyridine rings (Bunker et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-iodopyridine derivatives often features significant intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the crystal structure. These interactions are crucial for understanding the compound's reactivity and properties (Polson et al., 2013).
Chemical Reactions and Properties
2-Hydroxy-5-iodopyridine undergoes various chemical reactions, highlighting its reactivity towards nucleophilic and electrophilic agents. For example, the synthesis of methyl 5-iodopyridine-2-carboximidate demonstrates the compound's ability to react with amino groups, introducing heavy atoms into specific sites in proteins, which is a method for preparing heavy-atom isomorphous derivatives of proteins (Riley & Perham, 1973).
Scientific Research Applications
Formation of Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives :
- 2-Hydroxy-5-iodopyridine can undergo unexpected reactions to form iodo[1,3]dioxolo[4,5-c]pyridine derivatives through a process known as the Hofmann–Löffler–Freytag reaction. This finding highlights its potential in synthesizing complex pyridine-containing macrocycles (Lechel et al., 2012).
Copper-Catalyzed Selective C–N Bond Formation :
- In the presence of copper catalysts, 2-Hydroxy-5-iodopyridine shows excellent yields in C–N bond formation, indicating its usefulness in synthesizing aminated pyridine derivatives (Roy et al., 2017).
Iodination Methods :
- Research indicates effective methods for iodinating monohydroxypyridines to form monohydroxyiodopyridines, including 2-Hydroxy-5-iodopyridine, which can serve as a key intermediate in various chemical syntheses (Broekman & Tendeloo, 2010).
Vibrational Spectra Analysis :
- Studies on the vibrational spectra of 2-amino-5-iodopyridine, a related compound, using Fourier transform Raman and infrared spectroscopy, could provide insights applicable to the spectroscopic study of 2-Hydroxy-5-iodopyridine (Sundaraganesan et al., 2007).
Anticancer Activity :
- Derivatives of hydroxy-iodopyridine, such as 5-Hydroxy-2-formylpyridine thiosemicarbazone, have shown potential anticancer activity, suggesting possible medicinal applications for related compounds (Blanz & French, 1968).
Preparation and Reactivity Studies :
- Research on the preparation and reactivity of 2-iodylpyridines, which are closely related to 2-Hydroxy-5-iodopyridine, offers insights into the potential reactivity and applications of the latter in organic synthesis and catalysis (Yoshimura et al., 2011).
Photolytic Degradation Studies :
- Studies on the photolytic degradation of 2-hydroxypyridine, a structurally related compound, under UV irradiation, can provide a basis for understanding the environmental fate and degradation pathways of 2-Hydroxy-5-iodopyridine (Stapleton et al., 2009).
Safety And Hazards
2-Hydroxy-5-iodopyridine is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
5-iodo-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUNNCVIDKJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332659 | |
Record name | 2-Hydroxy-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodopyridine | |
CAS RN |
13472-79-2 | |
Record name | 2-Hydroxy-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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